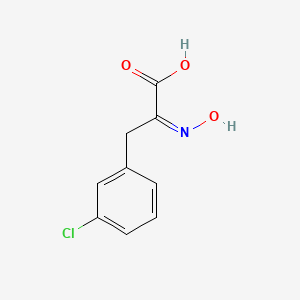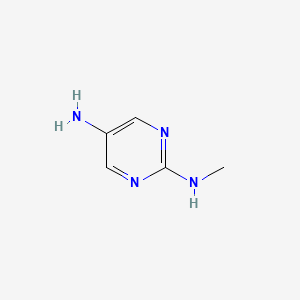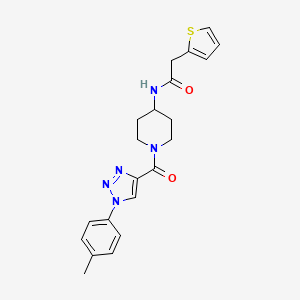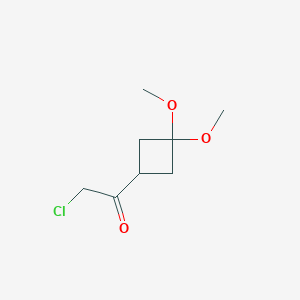
(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” is a derivative of 2,4-dioxothiazolidin-5-ylidene . It is part of a class of compounds that have been studied for their potential in various biological applications .
Synthesis Analysis
The synthesis of 2,4-dioxothiazolidin-5-ylidene derivatives, which includes “this compound”, has been investigated in several studies . One effective method involves the reaction of thiourea with maleic anhydride in hydrochloric acid .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been analyzed in relation to their biological activity . The efficacy of 15-PGDH inhibition increased for the substituents in the derivatives in a specific order .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied, particularly in relation to their ability to inhibit 15-PGDH and increase PGE 2 levels .Applications De Recherche Scientifique
Aldose Reductase Inhibitors
A study synthesized oxothiazolidine benzoate and acetate derivatives, including compounds similar to "(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate," and evaluated them as aldose reductase (ALR1 and ALR2) inhibitors. These compounds were found potent in inhibiting ALR1 and ALR2, suggesting their potential in treating diabetic complications. Docking analysis provided insights into the binding modes of these inhibitors, highlighting their relevance as lead structures for developing therapeutic agents against long-term diabetic complications (Saeed et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Several thiazolidinone derivatives, including structures related to the query compound, have demonstrated potent antimicrobial and anti-inflammatory activities. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains, as well as their potential in inhibiting inflammatory processes. For example, novel 4-thiazolidinones with benzothiazole moiety exhibited significant anticancer activity on various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Havrylyuk et al., 2010).
Chemosensors for Metal Ions
Research into the development of chemosensors has led to the synthesis of compounds like "(Z)-ethyl 2-((Z)-2-(benzo[d]thiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate." These compounds have been evaluated for their selectivity and sensitivity towards metal ions such as Cu2+ and Hg2+. The findings indicate their potential as fluorescent sensors in detecting trace amounts of these metal ions in various environmental and biological samples (Wagh et al., 2015).
Hypoglycemic and Hypolipidemic Activities
Compounds structurally related to the query chemical have been synthesized and tested for their hypoglycemic and hypolipidemic activities. Studies have shown that these compounds can significantly reduce blood glucose, cholesterol, and triglyceride levels in animal models of type-2 diabetes, demonstrating their potential as treatments for metabolic disorders (Mehendale-Munj et al., 2011).
Mécanisme D'action
Target of Action
The primary target of (Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the metabolic inactivation of prostaglandins, which are lipid compounds with diverse hormone-like effects such as regulation of inflammation and promotion of smooth muscle contraction .
Mode of Action
This compound inhibits the activity of 15-PGDH . It binds to the amino acids Ile 214, Ile 210, Ile 194, Gln 148, and Leu 191 of 15-PGDH , thereby preventing the enzyme from metabolizing prostaglandins. This results in an increased concentration of prostaglandins in the body .
Biochemical Pathways
The inhibition of 15-PGDH by this compound affects the prostaglandin metabolic pathway . By inhibiting 15-PGDH, the compound prevents the conversion of active prostaglandins to their inactive metabolites . This leads to an increase in the concentration of prostaglandins, particularly prostaglandin E2 (PGE2), which has various physiological effects including vasodilation, fever induction, and pain sensitization .
Result of Action
The inhibition of 15-PGDH by this compound results in an increased concentration of PGE2 . This can lead to various physiological effects, depending on the specific tissues and cells affected. For example, an increase in PGE2 concentration can promote wound healing and cellular regeneration .
Orientations Futures
The future directions for the study of “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” and its derivatives could involve further exploration of their potential in therapeutic management of diseases requiring elevated PGE 2 levels . More research is needed to fully understand their potential applications and safety profile.
Propriétés
IUPAC Name |
ethyl 4-[[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-2-21-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(20)22-10/h3-7H,2H2,1H3,(H,15,17)(H,16,18,20)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHFZOFGYYPSP-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)
![1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2980421.png)



![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2980428.png)
![N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980429.png)


![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)



